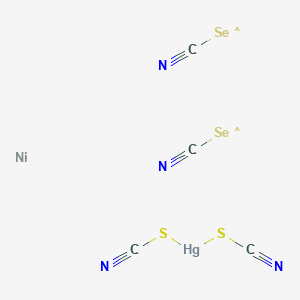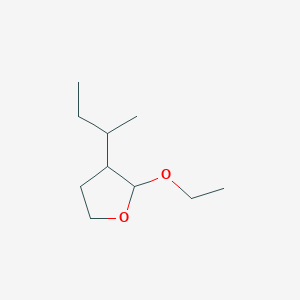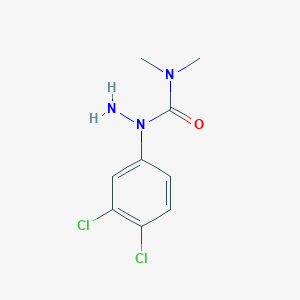
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylhydrazine carboxamide moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with dimethylamine and phosgene. The process can be summarized as follows:
Starting Material: 3,4-dichloroaniline.
Reagent: Phosgene.
Intermediate: Isocyanate derivative.
Final Reaction: The isocyanate derivative is reacted with dimethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Photosystem II Inhibition: The compound blocks the plastoquinone binding site of photosystem II, inhibiting electron flow and disrupting photosynthesis.
Molecular Targets: The primary target is the photosystem II complex in plants.
Pathways Involved: The inhibition of electron transport in photosystem II leads to a reduction in ATP and NADPH production, ultimately affecting cellular energy metabolism.
Comparaison Avec Des Composés Similaires
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): Shares a similar structure and mechanism of action.
Hydrazine-coupled Pyrazoles: Known for their diverse pharmacological effects.
Uniqueness: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is unique due to its specific structural features and its ability to inhibit photosystem II with high specificity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36012-23-4 |
|---|---|
Formule moléculaire |
C9H11Cl2N3O |
Poids moléculaire |
248.11 g/mol |
Nom IUPAC |
1-amino-1-(3,4-dichlorophenyl)-3,3-dimethylurea |
InChI |
InChI=1S/C9H11Cl2N3O/c1-13(2)9(15)14(12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 |
Clé InChI |
TUACKMDQJPUQBC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


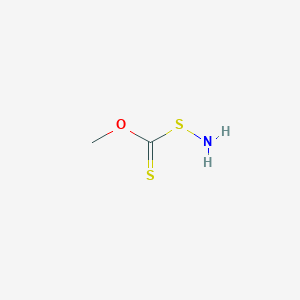





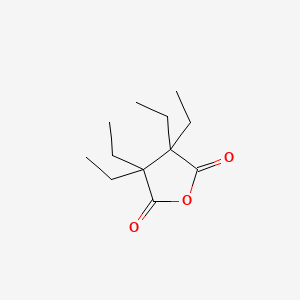
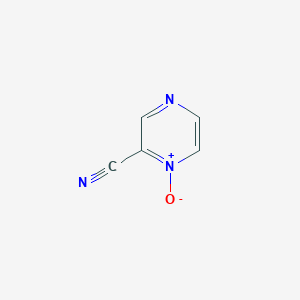

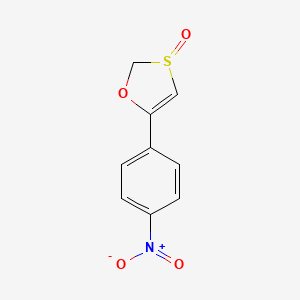
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
